3-(Chlorosulfonyl)-4-ethylbenzoic acid
CAS No.: 500596-03-2
Cat. No.: VC4417179
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 500596-03-2 |
---|---|
Molecular Formula | C9H9ClO4S |
Molecular Weight | 248.68 |
IUPAC Name | 3-chlorosulfonyl-4-ethylbenzoic acid |
Standard InChI | InChI=1S/C9H9ClO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12) |
Standard InChI Key | SKNKEPXGRHVXFL-UHFFFAOYSA-N |
SMILES | CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with:
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A chlorosulfonyl (-SO₂Cl) group at position 3, a highly reactive moiety enabling nucleophilic substitution reactions.
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An ethyl (-CH₂CH₃) group at position 4, contributing steric bulk and influencing solubility .
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A carboxylic acid (-COOH) group at position 1, facilitating salt formation and hydrogen bonding .
Key Structural Data:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₉ClO₄S | |
Molecular Weight | 248.68 g/mol | |
IUPAC Name | 3-chlorosulfonyl-4-ethylbenzoic acid | |
SMILES | CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Spectroscopic Insights
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NMR: Proton NMR (DMSO-d₆) reveals aromatic protons at δ 8.35 (d, J = 1.9 Hz) and δ 7.81 (dd, J = 1.9, 8.0 Hz), alongside ethyl group signals (δ 1.16, d, J = 7.1 Hz) .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is synthesized via chlorosulfonation of 4-ethylbenzoic acid using chlorosulfonic acid (ClSO₃H) under controlled conditions :
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Reaction Setup: 4-Ethylbenzoic acid is treated with excess ClSO₃H at 0–5°C to minimize side reactions.
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Quenching: The mixture is poured into ice-water, precipitating the product.
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Purification: Recrystallization from ether or aqueous ethanol yields pure product (55–70% yield) .
Optimization Parameters:
Parameter | Optimal Condition |
---|---|
Temperature | 0–5°C |
Reaction Time | 4–6 hours |
Solvent | Chlorosulfonic acid |
Industrial Production
Large-scale synthesis employs continuous-flow reactors to enhance yield (≥85%) and purity (>98%). Post-synthesis, crystallization or distillation is used for purification .
Chemical Properties and Reactivity
Functional Group Reactivity
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Chlorosulfonyl Group: Undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates .
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Carboxylic Acid: Forms salts with bases (e.g., Na⁺, K⁺) or esters via Fischer esterification .
Stability and Decomposition
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Hydrolysis: The chlorosulfonyl group hydrolyzes in aqueous media to sulfonic acid, requiring anhydrous storage.
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Thermal Stability: Decomposes above 150°C, releasing SO₂ and HCl gases.
Industrial Applications
Pharmaceutical Intermediates
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Key precursor for sulfonamide drugs (e.g., diuretics, antihypertensives) .
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Used in synthesizing covalent kinase inhibitors via sulfonyl chloride coupling .
Polymer Chemistry
Derivatives serve as initiators in atom-transfer radical polymerization (ATRP), enabling controlled synthesis of functional polymers .
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